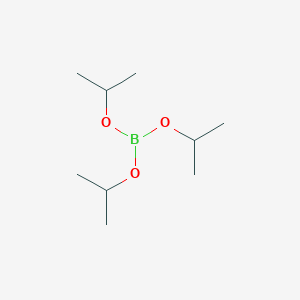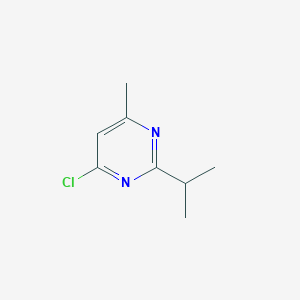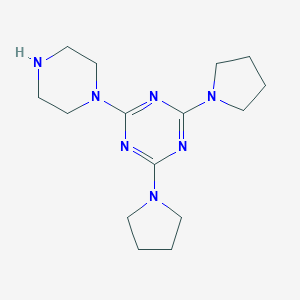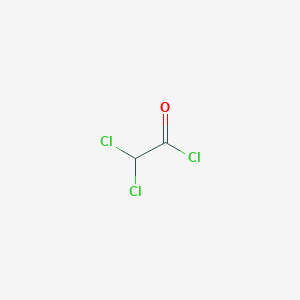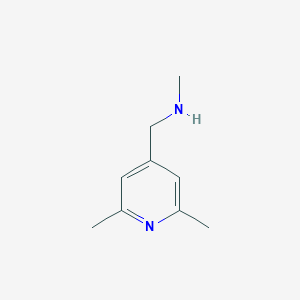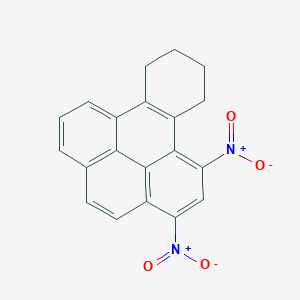
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment as a result of incomplete combustion of organic matter. This chemical compound is a known environmental pollutant and has been linked to various health concerns. In
Mecanismo De Acción
The mechanism of action of Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- involves its metabolism by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations. These mutations can lead to the development of cancer.
Efectos Bioquímicos Y Fisiológicos
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- has been shown to have a variety of biochemical and physiological effects. It can induce oxidative stress, inflammation, and DNA damage. It has also been shown to affect the immune system and alter gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- in laboratory experiments is its potency as a mutagen and carcinogen. This allows researchers to study the mechanisms of Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro--induced carcinogenesis in a controlled setting. However, one limitation is that the effects of Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- may not accurately reflect the effects of environmental exposure to Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro-s.
Direcciones Futuras
There are several future directions for research on Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro-. One area of research is the development of biomarkers for Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- exposure. Another area of research is the investigation of the effects of mixtures of Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro-s on human health. Additionally, there is a need for further research on the mechanisms of Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro--induced carcinogenesis and the development of novel therapies for Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro--induced cancers.
In conclusion, Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- is a potent environmental pollutant that has been extensively studied for its toxicological effects. Its use in laboratory experiments has allowed for the investigation of the mechanisms of Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro--induced carcinogenesis. However, further research is needed to fully understand the effects of Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro-s on human health and to develop effective therapies for Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro--induced cancers.
Métodos De Síntesis
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- can be synthesized by the nitration of benzo(e)pyrene. The nitration process involves the reaction of benzo(e)pyrene with a mixture of nitric acid and sulfuric acid. This reaction results in the formation of 9,10,11,12-tetrahydro-1,3-dinitro-benzo(e)pyrene.
Aplicaciones Científicas De Investigación
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- has been extensively studied for its toxicological effects. It has been shown to be a potent mutagen and carcinogen in animal studies. It is commonly used in laboratory experiments to study the mechanisms of Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro--induced carcinogenesis.
Propiedades
Número CAS |
120812-50-2 |
|---|---|
Nombre del producto |
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- |
Fórmula molecular |
C20H14N2O4 |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
6,8-dinitro-9,10,11,12-tetrahydrobenzo[e]pyrene |
InChI |
InChI=1S/C20H14N2O4/c23-21(24)16-10-17(22(25)26)19-14-6-2-1-5-12(14)13-7-3-4-11-8-9-15(16)20(19)18(11)13/h3-4,7-10H,1-2,5-6H2 |
Clave InChI |
SQVATHOPVKLFQL-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=CC=CC4=C3C5=C(C=C4)C(=CC(=C25)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1CCC2=C(C1)C3=CC=CC4=C3C5=C(C=C4)C(=CC(=C25)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
120812-50-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



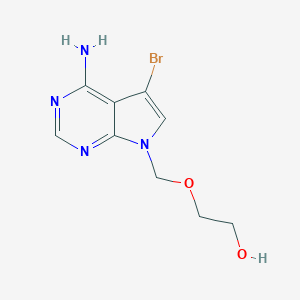
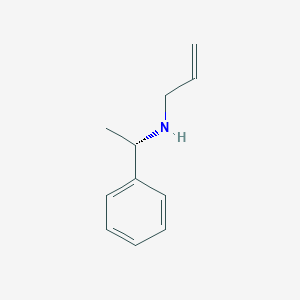
![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B46612.png)
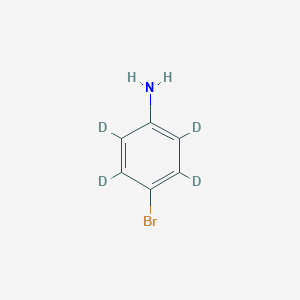
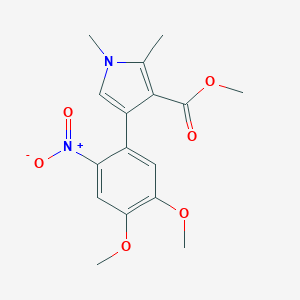
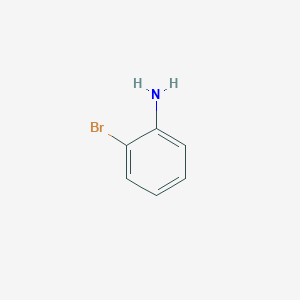
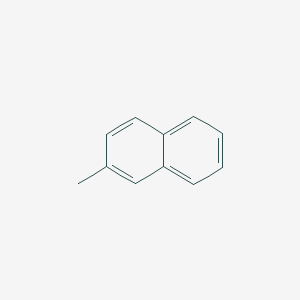
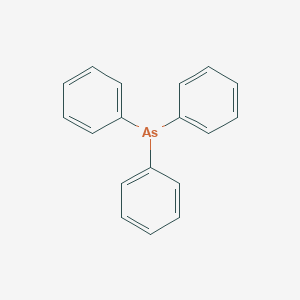
![4,6-Diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46631.png)
